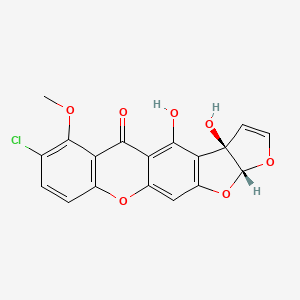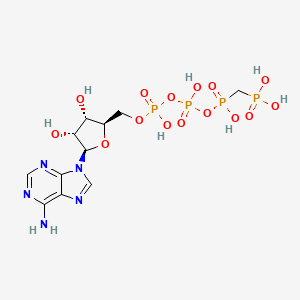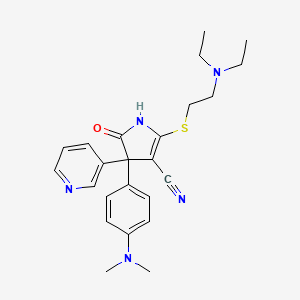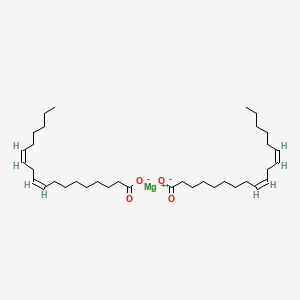
N-Hexylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylguanidine is an organic compound belonging to the guanidine family, characterized by the presence of a hexyl group attached to the guanidine moiety. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them versatile in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexylguanidine can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. Another method includes the guanylation of hexylamine using S-methylisothiourea under basic conditions .
Industrial Production Methods: Industrial production of hexylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation, is also explored to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Hexylguanidine undergoes various chemical reactions, including:
Oxidation: Hexylguanidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert hexylguanidine to its corresponding amine derivatives.
Substitution: Hexylguanidine can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-hexylguanidine derivatives, hexylamine, and substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Hexylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Hexylguanidine is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Hexylguanidine is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
Hexylguanidine exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Guanidine: A simpler analog with similar basicity and hydrogen bonding capabilities.
Methylguanidine: Contains a methyl group instead of a hexyl group, with different solubility and reactivity properties.
Phenylguanidine: Features a phenyl group, offering unique aromatic interactions.
Uniqueness: Hexylguanidine stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and influences its solubility and reactivity compared to other guanidine derivatives .
Eigenschaften
CAS-Nummer |
1866-59-7 |
|---|---|
Molekularformel |
C7H17N3 |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-hexylguanidine |
InChI |
InChI=1S/C7H17N3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H4,8,9,10) |
InChI-Schlüssel |
BVLXQZKQUIRWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


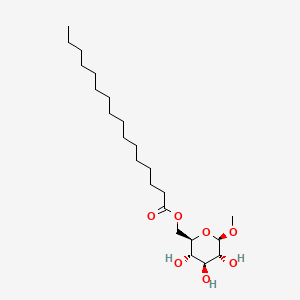
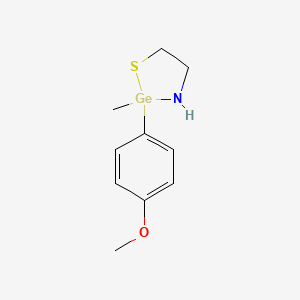


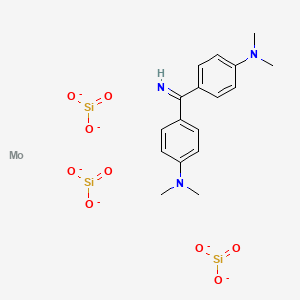
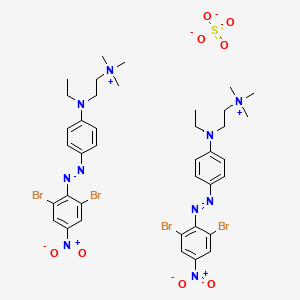
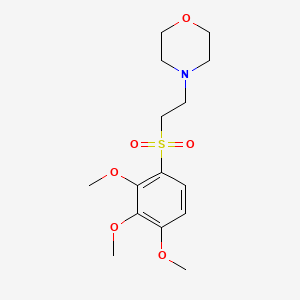
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
